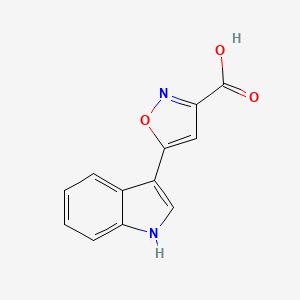

3-Isoxazolecarboxylic acid, 5-(1H-indol-3-yl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

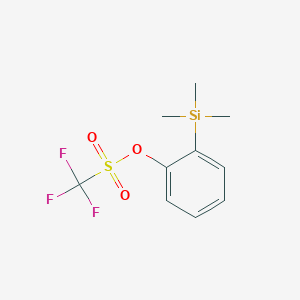

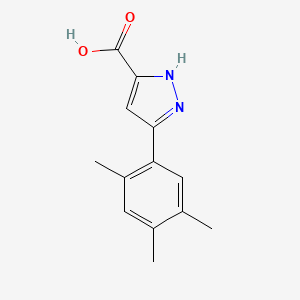

“3-Isoxazolecarboxylic acid, 5-(1H-indol-3-yl)-” is a compound with the molecular formula C12H8N2O3 . It has a molecular weight of 228.21 . The IUPAC name for this compound is 5-(1H-indol-3-yl)-3-isoxazolecarboxylic acid .

Synthesis Analysis

The synthesis of indole-isoxazole hybrids involves the formation of intermediate hydrazides, their condensation with carbon disulfide, and intramolecular cyclization . The synthetic route involved the formation of intermediate hydrazides, their condensation with carbon disulfide, and intramolecular cyclization to corresponding 5-[(1H-indol-3-yl)methyl]-1,3,4-oxadiazole-2(3H)-thiones .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H8N2O3/c15-12(16)10-5-11(17-14-10)8-6-13-9-4-2-1-3-7(8)9/h1-6,13H,(H,15,16) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Isoxazolecarboxylic acid, 5-(1H-indol-3-yl)-” include a molecular weight of 228.21 and a molecular formula of C12H8N2O3 .

Applications De Recherche Scientifique

Cancer Research

Indole derivatives, such as 5-(1H-indol-3-yl)-1,2-oxazole-3-carboxylic acid, have been extensively studied for their potential in cancer treatment. They exhibit various biologically vital properties and have shown promise in targeting cancer cells . The compound’s ability to interact with biological systems makes it a candidate for developing novel anticancer agents.

Synthetic Alkaloid Precursor

The indole moiety is prevalent in many natural alkaloids. This compound can serve as a precursor in the synthesis of indole derivatives that mimic natural alkaloids, which have significant pharmacological activities . This application is crucial in the field of medicinal chemistry for drug design and discovery.

Antimicrobial Agent Development

Research has indicated that indole derivatives can be effective against microbes. The structural complexity of 5-(1H-indol-3-yl)-1,2-oxazole-3-carboxylic acid allows for the exploration of its use as a scaffold for developing new antimicrobial agents .

Neurodegenerative Disease Modulation

Indoles are known to play a role in cell biology, and their derivatives have been investigated for the treatment of various disorders, including neurodegenerative diseases . This compound’s interaction with neurological pathways could lead to breakthroughs in managing conditions like Alzheimer’s and Parkinson’s disease.

Agricultural Applications

Indole derivatives, such as indole-3-acetic acid, are known plant hormones. By modifying the structure of 5-(1H-indol-3-yl)-1,2-oxazole-3-carboxylic acid, it may be possible to develop new compounds that can regulate plant growth and development .

Multicomponent Reaction Synthesis

This compound can be utilized in multicomponent reactions to synthesize various heterocyclic compounds. These reactions are valuable for creating complex molecules with potential chemical and biomedical relevance .

Gout Treatment Research

Derivatives of this compound have shown potential as xanthine oxidase inhibitors (XOIs), which are crucial in the treatment of gout. The efficacy of these derivatives can lead to the development of novel anti-gout medications .

Proteomics Research

In proteomics, understanding protein interactions and functions is vital. 5-(1H-indol-3-yl)-1,2-oxazole-3-carboxylic acid can be used in proteomics research to study protein dynamics and interactions, providing insights into various biological processes .

Mécanisme D'action

While the specific mechanism of action for “3-Isoxazolecarboxylic acid, 5-(1H-indol-3-yl)-” is not mentioned, indole-containing small molecules have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists .

Orientations Futures

Indole-containing small molecules, such as “3-Isoxazolecarboxylic acid, 5-(1H-indol-3-yl)-”, have been reported to have diverse pharmacological activities . The potential for novel indole derivatives to serve as anti-tubercular agents, in silico findings, and proposed actions to facilitate the design of novel compounds with anti-tubercular activity are areas of ongoing research .

Propriétés

IUPAC Name |

5-(1H-indol-3-yl)-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3/c15-12(16)10-5-11(17-14-10)8-6-13-9-4-2-1-3-7(8)9/h1-6,13H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJHKDMGKKYAIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=CC(=NO3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40425399 |

Source

|

| Record name | 3-Isoxazolecarboxylic acid, 5-(1H-indol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40425399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67766-85-2 |

Source

|

| Record name | 3-Isoxazolecarboxylic acid, 5-(1H-indol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40425399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(3-toluidino)-2-propen-1-one](/img/structure/B1306644.png)

![2-[(E)-(3,4-dichlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1306651.png)

![(E)-4-[2-(4-{[4-(Tert-butyl)benzoyl]amino}benzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B1306656.png)

![2-(2-Methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-propionic acid](/img/structure/B1306664.png)